2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid
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Overview
Description
2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid is a synthetic organic compound with the molecular formula C6H9NO4 It is known for its unique structure, which includes an allyloxycarbonyl group and an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid typically involves the reaction of glycine with allyl chloroformate to form N-allyloxycarbonylglycine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity. The final product is typically purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the allyloxycarbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
N-allyloxycarbonylglycine: Similar structure but lacks the additional acetamido group.
2-(prop-2-yn-1-yloxy)acetic acid: Contains a propynyl group instead of an allyloxy group.
N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine: A lysine derivative with a similar protecting group
Uniqueness
2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid is unique due to its combination of an allyloxycarbonyl group and an aminoacetic acid moiety, which provides distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H12N2O5 |
---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]acetic acid |
InChI |
InChI=1S/C8H12N2O5/c1-2-3-15-8(14)10-4-6(11)9-5-7(12)13/h2H,1,3-5H2,(H,9,11)(H,10,14)(H,12,13) |
InChI Key |
GHHFEUXEGKFJAW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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